N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide
Description
N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a carboxamide group. The amide nitrogen is substituted with a 3-(furan-2-yl)-2-hydroxy-2-methylpropyl chain, which introduces a hydroxyl group, a methyl branch, and a furan moiety.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(20,10-13-6-4-8-21-13)11-18-16(19)15-9-12-5-2-3-7-14(12)22-15/h2-9,20H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLMKSCHSCZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the decarbonylation of furfural or the cyclization of 1,4-diketones.
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via the Sonogashira-Cacchi reaction, which involves coupling a 2-iodophenol with an alkyne in the presence of a palladium catalyst.
Coupling of the Two Rings: The final step involves coupling the furan and benzofuran rings through a condensation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide is with a molecular weight of 299.32 g/mol. The compound features a benzofuran core, which is known for its biological activity, particularly in antimicrobial and anticancer applications .
Antimicrobial Activity
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as antimicrobial agents. Benzofuran compounds have been synthesized and evaluated for their activity against various bacterial strains. For instance, compounds with hydroxyl substitutions at specific positions on the benzofuran ring exhibited significant antibacterial properties against both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1 | E. coli | 0.78 |
| 2 | S. aureus | 3.12 |
| 3 | P. aeruginosa | 1.56 |
Anticancer Potential
The benzofuran scaffold has also been explored for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure of this compound suggests it may possess similar properties.
Flame Retardant Applications
This compound has been investigated for use in flame retardant compositions. Its incorporation into polymeric substrates can enhance fire resistance due to its chemical structure, which promotes char formation during combustion .
Table 2: Flame Retardant Efficacy
| Polymer Type | Additive Concentration (%) | Flame Retardancy Rating |
|---|---|---|
| Polyethylene | 5 | V-0 |
| PVC | 10 | V-1 |
Case Study 1: Antimicrobial Screening
A study conducted by Yempala et al. synthesized a series of benzofuran derivatives, including this compound, and screened them against Mycobacterium tuberculosis. The compound showed promising results with an MIC value comparable to existing antibiotics, indicating its potential as a new therapeutic agent .
Case Study 2: Polymer Applications
In another investigation focusing on material science, researchers incorporated this compound into polyurethane foams. The modified foams demonstrated improved flame resistance and thermal stability, making them suitable for applications in construction materials .
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The furan and benzofuran rings can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzofuran carboxamides. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and synthetic strategies.
Substituent-Driven Structural Variations
Key Observations:
- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyl group contrasts with the trifluoromethylphenyl group in , which is highly lipophilic. This difference may influence solubility and membrane permeability.
- Aromatic Systems : Compounds like 8 and 10 in incorporate naphthofuran and pyrazole rings, creating extended π-systems. These systems are absent in the target compound, reducing molecular weight and complexity.
Functional Implications
- Antimicrobial Activity: highlights pyrazole-naphthofuran hybrids (e.g., 7a,b) for antimicrobial properties .
- Thermal Stability : The trifluoromethyl group in likely enhances thermal stability compared to the target’s hydroxylated side chain.
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by the presence of both furan and benzofuran moieties, has been the subject of various studies investigating its pharmacological potential. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17NO4. Its structure features a furan ring, a benzofuran ring, and an amide functional group, which contribute to its biological properties. The compound's synthesis typically involves multiple steps, including the formation of the furan and benzofuran rings through various chemical reactions.
Mechanisms of Biological Activity
This compound exhibits several mechanisms that underlie its biological activity:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. Such interactions can modulate biochemical pathways critical for disease processes.
- Antioxidant Activity : The presence of furan and benzofuran structures is associated with antioxidant properties, which may contribute to the compound's ability to mitigate oxidative stress in biological systems .
- Anticancer Potential : Research has indicated that benzofuran derivatives often exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines, suggesting that this compound may also possess such properties .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For example:
- A series of benzofuran compounds demonstrated IC50 values in the range of 11–12 μM against human ovarian cancer cell lines, indicating substantial growth inhibition .
- Another study reported significant cytotoxic effects against various cancer cell lines, with growth inhibitory concentrations (GI50) ranging from 2.20 μM to 5.86 μM for different derivatives .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Compounds containing similar structural motifs have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
A few notable case studies illustrate the biological activity of related compounds:
These studies underscore the potential therapeutic applications of this compound in oncology and inflammation-related diseases.
Q & A
Q. What are the recommended synthetic routes for N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step processes:
- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via palladium-catalyzed C-H arylation or Mitsunobu reactions for etherification .
- Step 2 : Coupling with the hydroxypropyl-furan moiety using transamidation or nucleophilic substitution.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key intermediates like benzofuran-3-ylmethanol and γ,δ-unsaturated ketones are critical precursors .
Q. How can NMR spectroscopy be optimized for structural confirmation of this compound?
- Methodological Answer :
- Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals, especially for the furan and benzofuran protons.
- Assign hydroxyl protons via deuterium exchange or NOESY to confirm stereochemistry.
- Compare spectral data with synthesized intermediates (e.g., 2-(3-methylbenzofuran-2-yl)phenol derivatives) for validation .
Advanced Research Questions
Q. How can researchers address low yields in the Mitsunobu reaction step during synthesis?
- Methodological Answer :
- Optimize stoichiometry (1.2–1.5 equivalents of diethyl azodicarboxylate (DEAD) relative to alcohol).
- Use anhydrous tetrahydrofuran (THF) and maintain temperatures between 0–5°C to suppress side reactions.
- Replace triphenylphosphine with polymer-supported reagents to simplify purification .
Q. What computational methods aid in predicting reaction pathways for modifying this compound?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., DFT) to model [3,3]-sigmatropic rearrangements and transition states.
- Use reaction path search algorithms (e.g., GRRM) to identify intermediates and optimize activation energies.
- Integrate computational data with high-throughput experimentation to narrow reaction conditions .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Conduct systematic structure-activity relationship (SAR) studies by varying substituents (e.g., methyl, hydroxy groups).
- Validate assays using standardized protocols (e.g., IC50 measurements in triplicate) and compare with natural analogs like coumestrol .
- Use molecular docking to correlate activity with target binding affinities .
Experimental Design & Optimization
Q. What chromatographic techniques are most effective for purifying this compound?
- Methodological Answer :
- Flash chromatography with silica gel (ethyl acetate/hexane, 1:3 to 1:1) resolves polar impurities.
- For enantiomeric separation, use chiral columns (e.g., Chiralpak IA) with ethanol/heptane mobile phases.
- Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What metal-free strategies can be applied to synthesize derivatives?
- Methodological Answer :
- Utilize thermal [3,3]-sigmatropic rearrangements of ether precursors (e.g., 3-(phenoxymethyl)benzofuran) to form 2-arylbenzofuran scaffolds.
- Oxidize methyl groups using SeO₂ to introduce carbonyl or carboxylic acid functionalities .
Stability & Scalability
Q. How can the compound’s stability under varying pH and temperature be assessed?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- Use LC-MS to identify degradation products (e.g., hydrolyzed furan or benzofuran rings).
- Adjust formulation buffers (e.g., phosphate at pH 7.4) to enhance shelf life .
Q. What methodological approaches are recommended for SAR studies?
- Methodological Answer :
Q. What challenges arise in scaling up production, and how can they be mitigated?
- Methodological Answer :
- Challenge : Exothermic reactions during Mitsunobu steps risk thermal runaway.
- Solution : Use continuous-flow reactors with precise temperature control and inline monitoring .
- Optimize solvent recovery systems (e.g., wiped-film evaporators) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
